molecular formula C20H22N4O4 B11288291 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B11288291
M. Wt: 382.4 g/mol
InChI Key: KTMLAWAZPRSWGA-UHFFFAOYSA-N
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Description

2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, 3-methylbenzylamine, and other reagents. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, it may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Compounds in the pyrido[2,3-d]pyrimidine family have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, it might be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action for 2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-ETHOXY-1,6-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE apart is its specific ethoxy and methyl substitutions, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4O4/c1-5-28-17-13(3)10-21-18-16(17)19(26)24(20(27)23(18)4)11-15(25)22-14-8-6-7-12(2)9-14/h6-10H,5,11H2,1-4H3,(H,22,25)

InChI Key

KTMLAWAZPRSWGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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